[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine
Description
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is a phenylhydrazine derivative featuring a methoxy (-OCH₃) group at the para position (4-position) and a trifluoromethyl (-CF₃) group at the ortho position (2-position) on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its dual functionality: the electron-donating methoxy group modulates electronic properties, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity . Its synthesis typically involves condensation reactions, such as the reaction of 4-methoxyphenylhydrazine hydrochloride with aldehydes or ketones under reflux conditions .
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-14-5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJQURPXOGQZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine serves as a crucial building block for synthesizing various heterocyclic compounds and pharmaceuticals. It can undergo multiple reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives that are valuable in organic synthesis.
Key Reactions
- Oxidation: Converts hydrazine to azobenzenes or nitroso derivatives.
- Reduction: Produces primary or secondary amines.
- Nucleophilic Substitution: Forms various substituted derivatives.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ | Azobenzenes |
| Reduction | NaBH₄, LiAlH₄ | Amines |
| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |
Antimicrobial and Anticancer Properties
Research indicates that [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness against various cancer cell lines, making it a candidate for drug development.
Case Studies
- Anticancer Activity: In vitro studies demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Effects: The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Pharmaceutical Development
Intermediate in Drug Synthesis
The compound is utilized as an intermediate in developing drug candidates. Its unique properties allow for modifications that enhance drug efficacy and selectivity.
Applications in Drug Design
- Drug Candidates: Used in synthesizing potential anticancer drugs.
- Structure-Activity Relationship (SAR) Studies: Investigations into how structural variations affect biological activity are ongoing.
Industrial Applications
Agrochemicals and Specialty Chemicals
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine finds applications in developing agrochemicals, dyes, and other specialty chemicals due to its reactivity and stability.
| Application Type | Specific Uses |
|---|---|
| Agrochemicals | Insecticides, herbicides |
| Dyes | Intermediate for dye synthesis |
| Specialty Chemicals | Used in the production of fine chemicals |
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine can be contextualized by comparing it with analogous phenylhydrazine derivatives. Key differences in substituent groups, positions, and biological activities are summarized below.
Structural and Electronic Comparisons
Key Observations:
- Electronic Effects: The methoxy group in [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine provides a balance between electron donation and withdrawal, unlike fully halogenated derivatives (e.g., [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine), which are strongly electron-deficient .
- Positional Influence: The para-methoxy group enhances solubility compared to ortho-substituted halogenated analogs, which are bulkier and less polar .
Biological Activity
[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative that has garnered interest for its potential biological activities. This compound's unique structural features, including the trifluoromethyl and methoxy groups, suggest it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is C9H10F3N3O. The synthesis typically involves the reaction of 4-methoxy-2-(trifluoromethyl)aniline with hydrazine hydrate under acidic conditions. This reaction can be optimized through various methods, including reflux and microwave-assisted synthesis, to enhance yield and purity.
The biological activity of [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may exert its effects through:
- Enzyme Inhibition : Compounds with hydrazine moieties often act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The structural characteristics may allow for interaction with various receptors, influencing signal transduction pathways.
Biological Activity Summary
The following table summarizes the biological activities reported for [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine:
Case Studies
- Antimicrobial Activity : In a study assessing various hydrazine derivatives, [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine showed significant antimicrobial activity against multiple bacterial strains, with a notable minimum inhibitory concentration (MIC) of 50 μg/mL against E. coli. This suggests potential applications in treating bacterial infections.
- Anticancer Properties : Research involving MDA-MB-231 breast cancer cells demonstrated that treatment with [4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine resulted in morphological changes indicative of apoptosis at concentrations as low as 10 μM. This compound also increased caspase-3 activity, further confirming its role as an apoptosis inducer in cancer cells.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The reported IC50 value of 25 μM indicates moderate inhibition, suggesting that it could be a candidate for further development in managing diabetes-related conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
